molecular formula C10H16N4 B1591416 N-(Piperidin-4-ylmethyl)pyrimidin-2-amine CAS No. 521273-76-7

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Cat. No.: B1591416
CAS No.: 521273-76-7
M. Wt: 192.26 g/mol
InChI Key: RYUCGGGAQDYSMJ-UHFFFAOYSA-N
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Description

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine typically involves the reaction of piperidine-4-methylamine with pyrimidin-2-amine under specific conditions. One common method is the reductive amination of piperidine-4-carboxaldehyde with pyrimidin-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at a controlled temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more advanced techniques to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(Piperidin-4-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(Piperidin-4-ylmethyl)pyrimidin-2-amine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyrimidin-2-amine derivatives

  • Other piperidine-pyrimidine hybrids

Uniqueness: N-(Piperidin-4-ylmethyl)pyrimidin-2-amine stands out due to its specific structural features and potential applications. While similar compounds may share some properties, the unique combination of the piperidine and pyrimidin-2-amine moieties in this compound provides distinct advantages in terms of reactivity and biological activity.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUCGGGAQDYSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582981
Record name N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521273-76-7
Record name N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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